6-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride
Description
Properties
IUPAC Name |
6-methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3S/c1-15-10-4-2-9-7-11(16(12,13)14)5-3-8(9)6-10/h2,4,6-7H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVIDHLUQCDCFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(CC2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901208218 | |
| Record name | 2-Naphthalenesulfonyl chloride, 3,4-dihydro-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901208218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864058-20-7 | |
| Record name | 2-Naphthalenesulfonyl chloride, 3,4-dihydro-6-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864058-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenesulfonyl chloride, 3,4-dihydro-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901208218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride typically involves the sulfonylation of 6-Methoxy-3,4-dihydronaphthalene. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as sulfonylating agents under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form 6-Methoxy-3,4-dihydronaphthalene-2-sulfonic acid under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Reaction Conditions: Typically carried out in organic solvents such as dichloromethane or tetrahydrofuran at controlled temperatures.
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioate Derivatives: Formed by the reaction with thiols
Scientific Research Applications
6-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Investigated for its potential use in drug development and medicinal chemistry.
Material Science: Employed in the development of advanced materials and polymers.
Biological Studies: Used in biochemical assays and studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 6-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic substitution reactions. This reactivity is exploited in the modification of biomolecules and the synthesis of pharmacologically active compounds .
Comparison with Similar Compounds
Comparison with Similar Sulfonyl Chlorides
Structural and Molecular Differences
Table 1: Key Structural and Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 6-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride | - | C₁₁H₁₁ClO₃S* | ~256.7† | 6-OCH₃, 2-SO₂Cl, dihydro core |
| 3,4-Dihydronaphthalene-2-sulfonyl chloride | 17070-56-3 | C₁₀H₉ClO₂S | 228.7 | 2-SO₂Cl, dihydro core |
| 6-Methoxynaphthalene-2-sulfonyl chloride | 56875-59-3 | C₁₁H₉ClO₃S | 256.71 | 6-OCH₃, 2-SO₂Cl, fully aromatic core |
| 6-Chloro-2-naphthylsulfonyl chloride | 102153-63-9 | C₁₀H₆Cl₂O₂S | 277.13 | 6-Cl, 2-SO₂Cl, fully aromatic core |
*Inferred from structural similarity to and .
†Estimated based on ’s fully aromatic analog.
Key Observations:
- Core Saturation: The target compound’s dihydro core (3,4-dihydronaphthalene) reduces aromaticity compared to fully aromatic analogs like 6-Methoxynaphthalene-2-sulfonyl chloride. This may enhance solubility in non-polar solvents and alter reactivity in electrophilic substitutions .
- Substituent Effects : The electron-donating methoxy group in the target compound contrasts with the electron-withdrawing chloro group in 6-Chloro-2-naphthylsulfonyl chloride. This difference influences the electrophilicity of the sulfonyl chloride group, with methoxy likely decreasing reactivity in nucleophilic substitutions compared to chloro .
Research Implications
- Drug Synthesis : The target compound’s dihydro core and methoxy group may improve bioavailability in pharmaceutical intermediates compared to fully aromatic or chloro-substituted analogs .
- Material Science : Reduced aromaticity could enhance compatibility with hydrophobic polymers, offering advantages in specialty material synthesis .
Biological Activity
6-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride (CAS No. 1864058-20-7) is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group and a sulfonyl chloride moiety, which are essential for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl chloride group is known to undergo nucleophilic substitution reactions, making it a reactive electrophile capable of modifying proteins and other biomolecules. This reactivity can lead to inhibition or modulation of enzyme activity, which is critical in various biochemical pathways.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that sulfonyl chlorides can exhibit antimicrobial properties, possibly through the disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : There is evidence indicating that sulfonyl compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Biological Activity Overview
1. Antimicrobial Activity
A study investigating the antimicrobial properties of sulfonyl chlorides found that compounds similar to this compound displayed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall integrity and interference with metabolic processes.
2. Enzyme Inhibition Studies
Research focusing on enzyme inhibition revealed that derivatives of sulfonyl chlorides could effectively inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria. The binding affinity was assessed through computational docking studies, showing promising results for derivatives related to this compound.
3. Anti-inflammatory Potential
In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases.
Q & A
Basic: What are the recommended methods for synthesizing and characterizing 6-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride?
Answer:
Synthesis typically involves sulfonation of the parent dihydronaphthalene derivative using chlorosulfonic acid under controlled anhydrous conditions. Purification is achieved via recrystallization from non-polar solvents (e.g., hexane/dichloromethane mixtures) to remove unreacted starting materials. Characterization requires multi-technique validation:
- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity of sulfonation and methoxy group placement.
- HPLC (C18 column, gradient elution with methanol/water + 0.1% formic acid) to assess purity (>95%) .
- Mass spectrometry (LC-MS) for molecular ion confirmation (e.g., [M-H]⁻ at m/z ~244.5).
Basic: How can researchers ensure purity during isolation of this sulfonyl chloride?
Answer:
- Solid-Phase Extraction (SPE): Use Oasis HLB cartridges (60 mg, 3 cc) for selective retention of polar impurities. Condition with methanol and elute with ethyl acetate .
- Glassware preparation: Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) in toluene to prevent analyte adsorption .
- Recrystallization: Optimize solvent polarity (e.g., toluene/hexane) to isolate crystalline product while minimizing residual solvents.
Advanced: How should researchers address stability challenges during long-term storage?
Answer:
- Storage conditions: Store at −18°C in amber vials under inert gas (argon/nitrogen) to inhibit hydrolysis. Avoid aqueous environments.
- Stability monitoring: Conduct periodic HPLC analysis (e.g., using a C18 column with UV detection at 254 nm) to detect degradation products like sulfonic acids. Compare retention times against spiked standards .
- Lyophilization: For long-term stability, lyophilize the compound and store as a dry powder with desiccants.
Advanced: What experimental strategies mitigate side reactions during derivatization?
Answer:
- Reaction optimization: Use a molar excess of the nucleophile (e.g., amines) in anhydrous dichloromethane at 0–5°C to suppress hydrolysis.
- In-situ monitoring: Employ LC-MS to track reaction progress and identify intermediates (e.g., sulfonic anhydrides). Adjust stoichiometry based on real-time data .
- By-product removal: Utilize SPE with mixed-mode sorbents (e.g., MCX for cationic impurities) post-reaction .
Advanced: How to resolve discrepancies in analytical data (e.g., NMR vs. LC-MS)?
Answer:
- Cross-validation: Confirm molecular identity via high-resolution mass spectrometry (HRMS) and compare with X-ray crystallography data (if available) to resolve structural ambiguities .
- Impurity profiling: Use gradient HPLC with diode-array detection (DAD) to isolate and characterize conflicting peaks. Compare with synthesized impurity standards.
- Sample history audit: Trace storage conditions and handling protocols (e.g., exposure to moisture) that may alter analytical outcomes .
Advanced: What are the best practices for quantifying trace degradation products?
Answer:
- LC-MS/MS: Employ MRM (multiple reaction monitoring) modes for targeted quantification of sulfonic acid derivatives (e.g., transition m/z 244.5 → 80 for SO₃⁻).
- Internal standards: Spike with deuterated analogs (e.g., 4-chloro-3-methylphenol-d2) to correct for matrix effects .
- Limit of detection (LOD): Validate methods to achieve LOD ≤ 0.1 µg/mL using calibration curves with R² > 0.98.
Methodological: How to validate synthetic routes for reproducibility?
Answer:
- Batch consistency testing: Synthesize three independent batches and compare purity (HPLC), yield, and spectral data (NMR/IR).
- Robustness testing: Vary reaction parameters (temperature ±5°C, reagent stoichiometry ±10%) to assess sensitivity.
- Reference standards: Cross-check against USP-grade compounds (if available) for pharmacopeial compliance .
Methodological: What precautions are critical when handling this compound in aqueous environments?
Answer:
- Inert atmosphere: Perform reactions in gloveboxes or under nitrogen to avoid hydrolysis.
- Buffered conditions: Use pH-stabilized systems (e.g., phosphate buffer at pH 7.4) to study reactivity without premature degradation.
- Quenching protocols: Terminate reactions with ice-cold sodium bicarbonate to neutralize excess sulfonyl chloride.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
